2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane is a synthetic organic compound belonging to the class of estrogens. This compound is structurally related to estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a methoxy group at the 3-position and an oxan-2-yl-oxy group at the 17-position of the steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane typically involves multiple steps starting from estrone or estradiol. The key steps include:
Methoxylation: Introduction of the methoxy group at the 3-position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Oxan-2-yl-oxy Group Introduction: This step involves the formation of the oxan-2-yl-oxy group at the 17-position. This can be achieved through the reaction of estradiol with oxirane derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and oxan-2-yl-oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on estrogen receptors and related biological pathways.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane involves binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound primarily targets the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features but lacking the methoxy and oxan-2-yl-oxy groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-position.
Mestranol: Another synthetic estrogen with a methoxy group at the 3-position but different substituents at the 17-position.
Uniqueness
2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the methoxy group enhances its stability and bioavailability, while the oxan-2-yl-oxy group influences its receptor binding affinity and metabolic profile.
This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZPRJOUBDGJM-NBOVQHNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559271 |
Source
|
Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4811-74-9 |
Source
|
Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.